2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced in this process can be converted into the carbonyl compounds via the corresponding quaternary salts .Scientific Research Applications
Antimicrobial Studies
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and its derivatives have been extensively studied for their antimicrobial properties. Khairwar et al. (2021) synthesized various derivatives of 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide and tested them for antimicrobial activity, demonstrating their potential in this field Khairwar, Mishra, & Singh, 2021. Additionally, Darekar et al. (2020) reported on the synthesis of novel derivatives of 2-{2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]-1H-benzo[d]imidazol-1-yl}acetohydrazide, which showed moderate activity against gram-positive and gram-negative bacterial strains Darekar, Karale, Akolkar, & Burungale, 2020.
Antioxidant Properties
Alp et al. (2015) investigated the in vitro antioxidant properties of derivatives of 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene)acetohydrazide, finding that some compounds showed significant inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase activity Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015.
Anticancer Activity
Research has also been conducted on the anticancer potential of these compounds. Li et al. (2014) synthesized 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone derivatives and tested them as antitumor agents, with some compounds exhibiting excellent anticancer activity Li, Zhang, Deng, Hu, Li, Zhao, Luo, & Huang, 2014. Similarly, Nofal et al. (2014) synthesized benzimidazole-thiazole derivatives that showed promising anticancer activity against HepG2 and PC12 cancerous cell lines Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014.
Structural and Biological Studies
Other research focuses on the structural properties and broader biological applications of these compounds. Vinutha et al. (2013) investigated the crystal structure of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide, which could inform further application development Vinutha, Frank, Kalluraya, Anthal, Rajnikant, Gupta, & Revannasiddaiah, 2013. Oliveira et al. (2019) synthesized imidazole hydrazone compounds with antileishmanial activity, illustrating the compound's potential in treating protozoal infections Oliveira, Ferreira, Despaigne, Silva, Vieira, Santos, Alexandre-Moreira, Diniz, & Beraldo, 2019.
Safety And Hazards
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-8-2-3-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATIQKICGGXJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.